molecular formula C24H19N5O2S B5547075 4-amino-N-[3-(2-naphthylamino)-2-quinoxalinyl]benzenesulfonamide

4-amino-N-[3-(2-naphthylamino)-2-quinoxalinyl]benzenesulfonamide

Cat. No. B5547075
M. Wt: 441.5 g/mol
InChI Key: MSLLKOYZMQOMEV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-amino-N-[3-(2-naphthylamino)-2-quinoxalinyl]benzenesulfonamide often involves complex reactions aiming to attach specific functional groups to the benzenesulfonamide backbone, enhancing the molecule's bioactivity. For instance, derivatives of benzenesulfonamide have been synthesized by coupling different aliphatic and aromatic amines with benzenesulfonyl chloride under controlled conditions, followed by further functionalization to achieve the desired activity profile (Makhaeva et al., 2020).

Molecular Structure Analysis

The molecular structure of these compounds is characterized using techniques like NMR, IR spectroscopy, and X-ray crystallography. The precise arrangement of atoms within the molecule dictates its chemical behavior and interaction with biological targets. For example, the incorporation of quinoline or naphthyl moieties can significantly alter the molecule's binding affinity to specific enzymes or receptors, influencing its pharmacological profile (Żołnowska et al., 2018).

Chemical Reactions and Properties

These compounds participate in a variety of chemical reactions, including N-alkylation, amidation, and cyclization, to introduce or modify functional groups that are critical for their biological activity. The presence of the benzenesulfonamide group, for instance, is pivotal in the synthesis of novel inhibitors for enzymes like carbonic anhydrase, which play a role in tumor progression and metastasis (Eldehna et al., 2019).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are closely related to their chemical structure and significantly affect their pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME) characteristics. Adjustments in the molecule's structure can enhance its stability and solubility, improving its potential as a therapeutic agent.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and the presence of functional groups, determine the compound's interaction with biological systems. The specific arrangement and type of functional groups within the molecule can dictate its ability to interact with biological targets, influence biological pathways, and elicit a therapeutic response.

For a detailed exploration of these topics and access to a broader range of scientific insights, visit consensus.app.

Scientific Research Applications

Quinoxaline Derivatives and Their Applications

Antimicrobial and Antitumoral Properties

Quinoxaline derivatives have been extensively studied for their antimicrobial activities and potential in treating chronic and metabolic diseases. They offer a wide range of biomedical applications, notably in antimicrobial activities and chronic disease treatment. Modifying the quinoxaline structure enables the development of compounds with varied biomedical applications, including potential antitumoral properties (Pereira et al., 2015).

Corrosion Inhibition

In addition to their biomedical significance, quinoxaline derivatives, including those similar in structure to 4-amino-N-[3-(2-naphthylamino)-2-quinoxalinyl]benzenesulfonamide, have shown effectiveness as anticorrosive materials. These derivatives exhibit good efficiency against metallic corrosion, which can be attributed to their ability to form stable chelating complexes with surface metallic atoms through coordination bonding. This property highlights the industrial value of quinoxaline derivatives in protecting materials from corrosion (Verma et al., 2020).

properties

IUPAC Name

4-amino-N-[3-(naphthalen-2-ylamino)quinoxalin-2-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N5O2S/c25-18-10-13-20(14-11-18)32(30,31)29-24-23(27-21-7-3-4-8-22(21)28-24)26-19-12-9-16-5-1-2-6-17(16)15-19/h1-15H,25H2,(H,26,27)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSLLKOYZMQOMEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC3=NC4=CC=CC=C4N=C3NS(=O)(=O)C5=CC=C(C=C5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-N-[3-(naphthalen-2-ylamino)quinoxalin-2-yl]benzenesulfonamide

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